Temarotene
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Overview
Description
Temarotene is a synthetic bioactive retinoid known for its differentiation-inducing and potential antineoplastic activities. It binds to and activates retinoic acid receptors, leading to altered gene expression, cell differentiation, and decreased cell proliferation .
Preparation Methods
Temarotene can be synthesized using a one-pot method involving a nickel catalyst. This method involves the reaction of compounds with specific structural formulas, resulting in a high yield of up to 78%. The process is environmentally friendly, conducted at room temperature, and suitable for industrial production .
Chemical Reactions Analysis
Temarotene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its phenolic metabolite.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents include all-trans-retinoic acid and 13-cis-retinoic acid. .
Scientific Research Applications
Temarotene has a wide range of scientific research applications:
Chemistry: Used to study retinoid receptor interactions and gene expression modulation.
Biology: Investigated for its effects on cell differentiation and proliferation.
Medicine: Potential therapeutic agent for skin conditions and certain cancers.
Industry: Utilized in the development of skin care products and pharmaceuticals
Mechanism of Action
Temarotene exerts its effects by binding to retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. This binding alters gene expression, leading to cell differentiation and reduced proliferation. The compound also affects the ornithine decarboxylase (ODC) gene, reducing its mRNA levels and enzyme activity .
Comparison with Similar Compounds
Temarotene is unique among retinoids due to its specific binding affinity and potent biological activity. Similar compounds include:
Tazarotene: Another retinoid used for skin conditions, with a different binding profile.
Bexarotene: Selectively binds to retinoid X receptors and is used in cancer therapy.
Adapalene: A retinoid used primarily for acne treatment
This compound stands out for its high efficacy and specific receptor interactions, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQTAMVZYFLCR-BMRADRMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75078-91-0, 89410-65-1 |
Source
|
Record name | Temarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEMAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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